molecular formula C9H16N4OS B14944478 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14944478
M. Wt: 228.32 g/mol
InChI Key: JALCDASWKFBNHO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-thiol with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dimethyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include:

  • 4,5-Dimethyl-2-(methylsulfanyl)-6-nitro-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 4,5-Dimethyl-2-(morpholin-4-yl)-1,2,4-triazole-3-thione

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a triazole ring with a morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

4,5-dimethyl-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H16N4OS/c1-8-10-13(9(15)11(8)2)7-12-3-5-14-6-4-12/h3-7H2,1-2H3

InChI Key

JALCDASWKFBNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=S)N1C)CN2CCOCC2

Origin of Product

United States

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